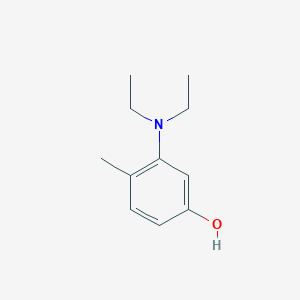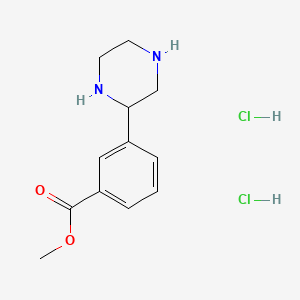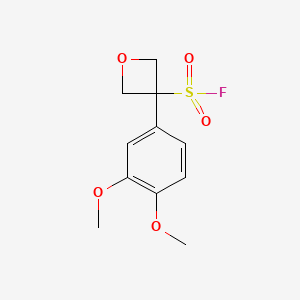
indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate typically involves the reaction of indium salts with acetylacetone under controlled conditions. One common method involves dissolving indium chloride in a suitable solvent, such as ethanol, and then adding acetylacetone to the solution. The reaction mixture is stirred and heated to promote the formation of the indium-acetylacetonate complex. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the indium(3+) center to lower oxidation states, such as indium(1+).
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new indium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other indium-containing materials. It is also employed in catalysis, where it can facilitate various organic transformations.
Biology: Research is ongoing to explore the potential biological activities of indium complexes, including their use as imaging agents in medical diagnostics.
Medicine: Indium complexes are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of advanced materials, such as indium oxide thin films, which have applications in electronics and optoelectronics.
Wirkmechanismus
The mechanism by which indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate exerts its effects depends on the specific application. In catalysis, the indium center can activate substrates by coordinating to them, thereby facilitating chemical transformations. The acetylacetonate ligands can also play a role in stabilizing reactive intermediates.
In biological applications, the compound may interact with biomolecules, such as proteins and nucleic acids, through coordination bonds. These interactions can alter the function of the biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate can be compared with other metal-acetylacetonate complexes, such as:
Cobalt(II) acetylacetonate: Similar to the indium complex, cobalt(II) acetylacetonate is used in catalysis and materials science. cobalt complexes often exhibit different reactivity and properties due to the different electronic configuration of cobalt.
Nickel(II) acetylacetonate: This compound is also used in catalysis and as a precursor for nickel-containing materials. Nickel complexes can have different catalytic activities compared to indium complexes.
Copper(II) acetylacetonate: Copper complexes are widely used in organic synthesis and materials science. The reactivity and applications of copper complexes can differ significantly from those of indium complexes.
The uniqueness of this compound lies in the specific properties of indium, such as its electronic configuration and coordination chemistry, which can lead to distinct reactivity and applications compared to other metal-acetylacetonate complexes.
Eigenschaften
IUPAC Name |
indium(3+);4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.In/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWCWFYBFZIXHE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[In+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21InO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12507890.png)


![tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12507902.png)


![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine](/img/structure/B12507938.png)

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid](/img/structure/B12507948.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12507954.png)
![1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole](/img/structure/B12507961.png)

![2-{1,3-Bis[4-(adamantan-1-yl)phenyl]-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl}-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12507969.png)
![4-chloro-5-[(4-chlorobenzyl)amino]-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-3(2H)-pyridazinone](/img/structure/B12507977.png)
